(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acrylamide
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Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Crystal Structure and Surface Analysis : A study by (Prabhuswamy et al., 2016) synthesized a related compound, 5-(3, 4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carboxamide. The crystal structure was determined using X-ray diffraction, providing insights into the molecular and crystal structure stabilized by hydrogen bond interactions.
Application in Drug Synthesis
- Antimicrobial Activity : A study by (Elmagd et al., 2017) used a precursor similar to the compound for the synthesis of various heterocyclic compounds, including imidazole, which showed antimicrobial activity.
Potential in Treatment Research
- Anti-Rheumatic Potential : (Sherif & Hosny, 2014) synthesized a compound with structural similarities for the treatment of rheumatism. The compound showed significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo model.
Organic Sensitizers for Solar Cells
- Solar Cell Applications : (Kim et al., 2006) discusses the synthesis of novel organic sensitizers for solar cell applications. The study includes functionalized unsymmetrical organic sensitizers with a structure incorporating elements similar to the compound , demonstrating high efficiency in solar energy conversion.
Exploration of Optical Properties
- Nonlinear Optical Limiting : (Anandan et al., 2018) synthesized thiophene dyes with structures related to the compound. These were studied for their potential in optoelectronic devices, demonstrating significant nonlinear absorption and optical limiting behavior.
Bioconjugation in Polymer Science
- RAFT Synthesis for Bioconjugation : (Rossi et al., 2008) successfully synthesized acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups for bioconjugation. This research is indicative of the broader potential for using acrylamide derivatives in polymer science.
Mechanism of Action
Target of Action
The primary target of this compound is the Aryl Hydrocarbon Receptor (AhR) . AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity . It plays a significant role in tumor-associated macrophage (TAM) function in pancreatic ductal adenocarcinoma (PDAC) .
Mode of Action
The compound interacts with its target, the AhR, in TAMs, leading to high AhR activity . This interaction suppresses anti-tumor immunity .
Biochemical Pathways
The compound affects the biochemical pathways involving AhR in TAMs . The AhR activity in macrophages is dependent on Lactobacillus metabolizing dietary tryptophan to indoles . This interaction leads to changes in the immune response within the tumor environment .
Result of Action
The compound’s action leads to a reduction in PDAC growth, improved efficacy of immune checkpoint blockade, and increased intra-tumoral frequencies of IFNγ+CD8+ T cells . This suggests that the compound has a significant impact on the tumor microenvironment and the immune response to the tumor .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors, particularly the presence of dietary tryptophan . Removal of dietary tryptophan reduces TAM AhR activity and promotes intra-tumoral accumulation of TNFα+IFNγ+CD8+ T cells . Provision of dietary indoles blocks this effect .
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-16-7-5-14(12-17(16)26-2)6-8-20(24)21-10-9-19-22-13-15(23-19)18-4-3-11-27-18/h3-8,11-13H,9-10H2,1-2H3,(H,21,24)(H,22,23)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJYKLPHAYPAQD-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=NC=C(N2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=NC=C(N2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acrylamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.